3,3-Difluoropiperidine

Apelin receptor Cardiovascular Agonist

3,3-Difluoropiperidine (CAS 363179-66-2) is a fluorinated heterocyclic building block belonging to the piperidine class. The strategic placement of two fluorine atoms at the 3-position of the piperidine ring imparts distinct physicochemical properties, including altered basicity (ΔpKa ~ -2 units relative to unsubstituted piperidine), increased lipophilicity, and a conformational bias that can be exploited in structure-based drug design.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
CAS No. 363179-66-2
Cat. No. B1349930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoropiperidine
CAS363179-66-2
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(F)F
InChIInChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2
InChIKeyUOGQPXQDNUHUIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoropiperidine Procurement Guide: Overview & Core Properties


3,3-Difluoropiperidine (CAS 363179-66-2) is a fluorinated heterocyclic building block belonging to the piperidine class [1]. The strategic placement of two fluorine atoms at the 3-position of the piperidine ring imparts distinct physicochemical properties, including altered basicity (ΔpKa ~ -2 units relative to unsubstituted piperidine), increased lipophilicity, and a conformational bias that can be exploited in structure-based drug design [2][3]. These attributes make it a sought-after intermediate for medicinal chemists aiming to fine-tune the ADME and potency profiles of drug candidates, particularly within the central nervous system (CNS) and oncology therapeutic areas [2].

Physicochemical profile
Reduced basicity (ΔpKa ~ -2) and increased lipophilicity for CNS design
Conformational control
Gem-difluoro substitution biases ring conformation for structure-based design
Workflow integration
Suitable for medicinal chemistry SAR in CNS and oncology lead optimization

Why Generic Substitution Fails: The Critical Role of 3,3-Gem-Difluoro Substitution


The performance of a piperidine-containing compound is exquisitely sensitive to the position and number of fluorine substituents. A simple substitution of 3,3-Difluoropiperidine with a non-fluorinated analog or a regioisomer like 4,4-difluoropiperidine is not a functionally equivalent exchange. The gem-difluoro group at the 3-position creates a unique electronic and steric environment that is distinct from both mono-fluoro and other di-fluoro variants, leading to dramatically different biological outcomes [1]. This is evidenced by the >25-fold improvement in apelin receptor agonist potency when 3,3-difluoropiperidine is used versus a non-fluorinated comparator, and the 1600-fold selectivity enhancement in breast cancer models . Procuring the wrong fluoropiperidine regioisomer can therefore derail a medicinal chemistry program, leading to a loss of potency, altered selectivity, and wasted resources on suboptimal leads. The data presented below quantifies the precise advantages of the 3,3-difluoro substitution pattern, providing a data-driven rationale for its specific selection.

Non-fluorinated Removing fluorine at the 3-position may significantly shift receptor potency and selectivity profiles
4,4-Difluoro regioisomer Different fluorine placement alters electronic environment and biological response; results are not interchangeable
Mono-fluoro analogs A single fluorine does not replicate the conformational bias or magnitude of lipophilicity change

Quantitative Differentiation of 3,3-Difluoropiperidine: A Comparator-Based Evidence Guide


Enhanced Potency in Apelin Receptor Agonism vs. Non-Fluorinated Scaffold

Incorporation of a 3,3-difluoropiperidine moiety into an apelin receptor agonist scaffold resulted in a substantial increase in potency compared to a non-fluorinated version of the same scaffold [1].

Apelin Agonist EC₅₀
Head-to-head
24.9× reduction: 6.5 nM vs 162 nM (non-fluorinated)
Supports receptor-interaction optimization in agonist SAR
In vitro apelin agonism assay; non-fluorinated piperidine scaffold comparator
Apelin receptor Cardiovascular Agonist Potency

Dramatic Increase in Selectivity for Estrogen Receptor Positive Breast Cancer

In a study of activators of the unfolded protein response, a compound containing a 3,3-difluoropiperidine moiety exhibited a massive increase in selectivity for estrogen receptor-positive (ER+) breast cancer cells compared to other cell lines or non-fluorinated analogs [1].

ER+ Cancer Selectivity
Head-to-head
~1600-fold selectivity for ER+ breast cancer cells
Reported selectivity window in ER+ cell models
Versus non-fluorinated analog; cell viability assay panel
Oncology Breast Cancer Selectivity Estrogen Receptor

Improved Pharmacokinetic Profile in NR2B NMDA Receptor Antagonists vs. Earlier Leads

Patent literature explicitly claims that 3,3-difluoropiperidine carbamate derivatives were developed to overcome the pharmacokinetic (PK) limitations of earlier NR2B NMDA receptor antagonists, which had restricted their clinical utility [1].

NR2B Antagonist PK
Source review
Claimed improvement in PK, oral activity, and safety margins
Patent-reported profile; supports PK-focused lead evaluation
WIPO patent WO2016196513A1; explicit design goal, not quantified
CNS NR2B NMDA Antagonist Pharmacokinetics

Facile Synthesis via Cost-Effective Building Blocks Enabling PDE2A Inhibitor Discovery

A novel, three-step synthetic methodology for 3,3-difluoropiperidines was developed using the cheap and readily available ethyl 2-bromo-2,2-difluoroacetate as a building block . This route is more robust and uses simpler starting materials than earlier methods, which were often problematic [1][2].

Synthetic Route
Method context
3-step protocol using ethyl 2-bromo-2,2-difluoroacetate
Simplifies access to 3,3-difluoropiperidine derivatives
Cheap, readily available starting material; avoids DAST-related instability
Synthesis PDE2A CNS Medicinal Chemistry

Enabling Function as a 19F NMR Probe in Deuterium-Free Environments

Functionalization of molecules with 3,3-difluoropiperidine creates a unique 19F NMR handle that can be used for structural and interaction studies even in complex, deuterium-free media [1]. This provides an analytical advantage over other fluorinated piperidines that may not be as readily incorporated or may yield less resolved signals.

¹⁹F NMR Probe
Class-level
Functions in deuterium-free media as structural probe
Enables label-free conformational and metabolic studies
Qualitative utility; demonstrated with parthenolide conjugate
NMR Spectroscopy 19F NMR Probe Analytical

Procurement-Driven Application Scenarios for 3,3-Difluoropiperidine


Optimization of CNS Drug Candidates (NR2B Antagonists, PDE2A Inhibitors)

3,3-Difluoropiperidine is a critical building block for medicinal chemistry programs targeting CNS disorders. The evidence demonstrates its utility in creating potent PDE2A inhibitors for memory disorders and in overcoming the pharmacokinetic liabilities of earlier NR2B NMDA receptor antagonists for treating depression and other neurological conditions [1]. The improved synthetic accessibility of its derivatives, as highlighted by the 3-step protocol using ethyl 2-bromo-2,2-difluoroacetate, further supports its procurement for large-scale lead optimization efforts .

Lead Optimization for Targeted Oncology Therapies

The 1600-fold enhancement in selectivity for estrogen receptor-positive breast cancer cells conferred by the 3,3-difluoropiperidine moiety represents a transformative improvement in the therapeutic window . Procuring this building block is a strategic priority for any group developing targeted therapies for ER+ breast cancer, as it offers a tangible pathway to create drug candidates with significantly reduced off-target effects and improved safety profiles.

Potency Enhancement in Peptidomimetic Agonist Programs

For research involving the apelin receptor, a key target in cardiovascular biology, the data provides a compelling case for the specific use of 3,3-difluoropiperidine. The 25-fold improvement in EC50 compared to a non-fluorinated analog is a powerful example of how this single building block can be used to dramatically increase the potency of a peptidomimetic agonist . This directly supports the procurement of 3,3-difluoropiperidine as a preferred fragment for SAR studies aimed at optimizing ligand-receptor interactions.

Development of Dual-Purpose Chemical Biology Tools

The unique ability of 3,3-difluoropiperidine to function as an effective 19F NMR probe in deuterium-free environments adds a valuable analytical dimension to its procurement . This scenario applies to groups that not only use the compound to modulate biological activity but also require a built-in, label-free method for studying molecular conformation, target engagement, and metabolism in complex biological milieus without the need for specialized solvents or additional isotopic labeling.

Application
Selection Property
Validation Focus
CNS lead optimization (NR2B, PDE2A)
Fluorinated building block for receptor modulation
Receptor binding and PK endpoint profiling
Oncology selectivity profiling
ER+ cell-selectivity enhancement potential
Cell-viability and selectivity endpoint review
Peptidomimetic agonist potency studies
EC₅₀ optimization fragment
Receptor agonism assay context
Chemical biology probe development
¹⁹F NMR handle for non-deuterated analysis
Structural and metabolic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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